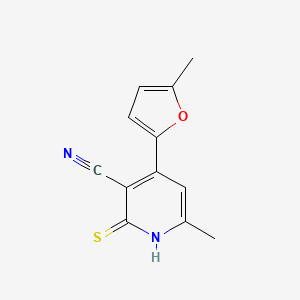![molecular formula C18H26N4O3 B5649371 4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5649371.png)
4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that are significant for their unique structures and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The spiropyran and triaza-dodecane frameworks, as suggested by its nomenclature, imply a complex structure with potential biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of complex molecules such as this often involves multi-step chemical reactions, starting from simpler precursors. For example, derivatives of triazolopyridine and triazaspiro compounds have been synthesized through reactions involving amino, azido, and alkylation steps. These processes are meticulously designed to ensure the correct attachment of functional groups and the formation of the desired molecular architecture. The synthesis pathways typically employ strategies such as cyclization, nucleophilic substitution, and condensation reactions (Kuroyan et al., 1986).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's geometry, electronic distribution, and the spatial arrangement of atoms, which are critical for understanding its chemical behavior and reactivity. For instance, the crystal structures of related compounds reveal the importance of cage-type and π-π dimeric motifs in determining their solid-state arrangements (de Souza et al., 2015).
Eigenschaften
IUPAC Name |
4-(1,6-dimethyl-2-oxopyridine-3-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-4-5-14(16(24)21(13)3)17(25)22-11-10-20(2)18(12-22)7-6-15(23)19-9-8-18/h4-5H,6-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIJWGGEQHVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCN(C3(C2)CCC(=O)NCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4R*)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649299.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenyl]propanamide](/img/structure/B5649314.png)
![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)
![5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-4-(4-fluorophenyl)butanamide](/img/structure/B5649335.png)

![7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5649349.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}propanamide](/img/structure/B5649383.png)
![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)
![methyl 5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5649406.png)